1,2,3,4-Tetrahydro-2,6-naphthyridine is a nitrogen-containing heterocyclic compound with the molecular formula . It is recognized for its bicyclic structure, which integrates two nitrogen atoms into a fused ring system. This compound is of considerable interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields, particularly in the synthesis of selective modulators for therapeutic targets .
1,2,3,4-Tetrahydro-2,6-naphthyridine can be derived from various synthetic routes involving precursors that undergo cyclization reactions. The compound is often utilized as an intermediate in the synthesis of more complex molecules and has been studied extensively for its properties and reactivity in organic chemistry .
Several synthetic methods have been developed to produce 1,2,3,4-tetrahydro-2,6-naphthyridine:
The synthesis often emphasizes achieving high yields and purity through optimized reaction conditions. For instance, one method involves a six-step synthesis starting from 2-methylpyrazine, achieving a total yield of 47.3% through various reactions including condensation and cyclic addition .
1,2,3,4-Tetrahydro-2,6-naphthyridine participates in various chemical reactions:
For example, oxidation may involve using oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions to ensure selectivity towards desired products .
Relevant data includes:
1,2,3,4-Tetrahydro-2,6-naphthyridine has numerous scientific applications:
The naphthyridine family, characterized by fused pyridine rings, emerged in 1893 when Reissert synthesized the first derivative and coined the term "naphthyridine" [9]. However, the unsubstituted 1,5- and 1,8-naphthyridines were not isolated until 1927, highlighting early synthetic challenges. The 2,6-naphthyridine isomer—precursor to 1,2,3,4-tetrahydro-2,6-naphthyridine—proved particularly elusive, with its first successful synthesis reported only in 1965 via high-temperature cyclization methods [9] [10]. This delay stemmed from regiochemical complexities in positioning nitrogen atoms at the 2- and 6-positions of the bicyclic system [9].
Early routes relied on classical reactions like the Skraup synthesis, but yields were low and conditions harsh. For example, 1,6-naphthyridine synthesis from 4-aminopyridine using nitrobenzene-oleum mixtures ("sulfo-mix") initially gave ≤40% yields [6]. Methodological breakthroughs in the 1960s–1980s enabled broader exploration, revealing that saturation of the 2,6-naphthyridine core generated pharmacologically active tetrahydronaphthyridines. Key milestones include:
Table 1: Historical Synthesis Milestones in Naphthyridine Chemistry
Year | Isomer Synthesized | Key Method | Significance |
---|---|---|---|
1893 | First naphthyridine derivative | Reissert reaction | Established core scaffold |
1927 | 1,5- and 1,8-naphthyridines | Cyclocondensation | Enabled foundational SAR studies |
1958 | 1,6-, 1,7-, 2,7-naphthyridines | Modified Skraup/Friedlander reactions | Expanded isomeric diversity |
1965 | 2,6-naphthyridine | High-temperature cyclization | Opened path to tetrahydro-2,6-naphthyridines [9] [10] |
The 1980s–2000s saw intensified focus on partially saturated naphthyridines, driven by their improved solubility and target engagement versus fully aromatic analogs. Tetrahydro-2,6-naphthyridine derivatives gained prominence as kinase inhibitors and antimicrobial agents, exemplified by compounds like 1,2,3,4-tetrahydro-2,6-naphthyridine dihydrochloride (CAS 449175-43-3), utilized as a versatile building block in medicinal chemistry .
The term "privileged structure" denotes scaffolds with inherent affinity for diverse biological targets. 1,2,3,4-Tetrahydro-2,6-naphthyridine exemplifies this concept due to:
Table 2: Structural and Functional Advantages Over Related Heterocycles
Parameter | 1,2,3,4-Tetrahydro-2,6-naphthyridine | Tetrahydroquinoline (THQ) | Tetrahydropyridine |
---|---|---|---|
Fsp³ | 0.50 | 0.25 | 0.33 |
N-Atom Positioning | 2,6 (1,4-diagonal) | 1 (lone nitrogen) | 1 (lone nitrogen) |
Key Bioisosteric Role | Arginine side chain | Phenylalanine | Limited |
Synthetic Modularity | High (N1, C3, C4, C5, C7, C8 modifiable) | Moderate | Low |
Spirocyclic derivatives underscore its 3D advantages. In Pfizer’s MC4R antagonist PF-07258669, a spirocyclohexane at C4 enforces a cis-amide conformation critical for binding—unachievable with flat scaffolds [7]. Automated continuous-flow syntheses now expedite access to such complex variants: Photoredox-catalyzed hydroaminoalkylation (HAA) of halogenated vinylpyridines, telescoped with intramolecular SNAr or Pd-catalyzed C–N coupling, delivers gram-scale quantities of 1,6-, 1,7-, 1,8-, and 2,6-tetrahydronaphthyridines from primary amines [7].
Modern applications leverage these attributes across oncology, virology, and CNS disorders. Over 17,000 1,6-naphthyridin-2(1H)-one analogs (structurally related to 2,6-THN) exist in SciFinder, with 70% patented since 2010—evidence of industrial prioritization [4] [9]. This trajectory confirms 1,2,3,4-tetrahydro-2,6-naphthyridine as a perennial scaffold in rational drug design.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.: 8017-89-8
CAS No.: